2-amino-N-(4-bromophenyl)acetamide hydrochloride - 1181458-36-5

2-amino-N-(4-bromophenyl)acetamide hydrochloride

Catalog Number: EVT-3183095
CAS Number: 1181458-36-5
Molecular Formula: C8H10BrClN2O
Molecular Weight: 265.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-amino-N-(4-bromophenyl)acetamide hydrochloride is a synthetic organic compound primarily investigated for its potential anticonvulsant properties. [] It belongs to the class of acetamide derivatives, characterized by the presence of a -CONH2 group. While structurally similar to remacemide hydrochloride, another anticonvulsant, its specific mode of action and pharmacological profile differ. [] This compound is primarily considered a research tool in preclinical studies.

Applications

The primary scientific application of 2-amino-N-(4-bromophenyl)acetamide hydrochloride, based on the provided literature, is in preclinical research exploring its potential as an anticonvulsant. [] Studies in rodent models have demonstrated its efficacy in:

  • Prolonging survival time under hypoxic conditions, even in the presence of hyperthermia. []
  • Protecting vulnerable hippocampal neurons (CA1 and CA3 regions) from damage induced by global ischemia. []
  • Preventing the loss of electrophysiological responses in hippocampal neurons following ischemia. []

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative investigated as a potential anti-cancer agent. It exhibits direct inhibitory activity against p21-activated kinase (PAK) and inhibits cell proliferation in human thyroid cancer cell lines. [] This compound also prevents the Y-box binding protein-1 (YB-1) from inducing the epidermal growth factor receptor (EGFR), which is crucial for the growth of certain breast cancers. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) (9b)

  • Compound Description: This compound is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor that has shown neuroprotective effects in a rat model of Alzheimer's disease. [] It was found to improve learning and memory impairment, reduce oxidative stress, and alleviate neuronal damage and apoptosis.

5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

  • Compound Description: This compound's crystal structure reveals a three-dimensional network stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions. []

2-Amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a][1,3,5]triazin-6(5H)-one

  • Compound Description: The crystal structure of this compound, containing two independent molecules in the asymmetric unit, is characterized by a network of intermolecular hydrogen bonds contributing to its stability. []

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

  • Compound Description: This compound, crystallizing with two independent molecules in the asymmetric unit, exhibits a slightly distorted screw-boat conformation in its cyclohexa-1,3-diene ring. []

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

  • Compound Description: This compound, belonging to the N-acyl-α-amino acid chemotype, shows promise as a potential antimicrobial agent, particularly against Gram-positive pathogens. []

2-(2-Aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phényléthyl] amino]-éthyl)phényl]acétamide (Mirabegron)

  • Compound Description: Mirabegron is a medication used to treat overactive bladder. The provided paper describes an improved process for preparing Mirabegron with high purity. []

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor studied for treating gastrointestinal stromal tumors. It shows strong inhibition of KIT-driven cell proliferation and a favorable pharmacokinetic profile. []

N-(1-(4-Bromophenyl)vinyl)acetamide

  • Compound Description: This compound, an example of an N-acetyl enamide, is synthesized via a specific reaction pathway involving the reductive acetylation of oximes with iron(II) acetate. []

(E)-2-((3-methyl-5-styrylisoxazol-4-yl)amino)-N-(4-oxo-2-phenyl- thiazolidin-3-yl)acetamides

  • Compound Description: This series of compounds was designed and synthesized as potential antimicrobial agents. The compounds exhibited promising antibacterial and antifungal activity compared to standard antibiotics. []

2-Bromo-N-(4-bromophenyl)acetamide

  • Compound Description: This compound's crystal structure is characterized by a specific conformation of the N—H bond, being anti to both the carbonyl and C—Br bonds in the side chain. []

2-Amino-4-(4-bromophenyl)-6-ferrocenylpyridine-3-carbonitrile

  • Compound Description: Synthesized using a multi-component reaction, this compound's crystal packing is stabilized by intermolecular hydrogen bonding interactions. []

2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide (FA2)

  • Compound Description: FA2 is a potent antidiabetic agent that inhibits α-glucosidase and α-amylase. It shows promising results in animal models of diabetes, improving glucose control and preserving pancreatic function. []

2-Amino-N-pyrimidin-4-yl acetamides

  • Compound Description: This series of compounds represents a class of potent and selective antagonists of the adenosine hA2A receptor. They possess good aqueous solubility, bioavailability, and in vivo efficacy in a rodent model of Parkinson's disease. []

15. 3-[N-(4-bromophenyl)carbamoyl]-7-chloro-4-hydroxycoumarin and 3-[N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin* Compound Description: These two novel [14C]-labelled 3-carbamoyl-4-hydroxycoumarins were synthesized as potential pharmaceuticals. []* Relevance: Both of these compounds contain a 4-bromophenyl carbamoyl group similar to the 2-amino-N-(4-bromophenyl)acetamide hydrochloride. This suggests that these compounds might exhibit similar biological activities.

16. N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide* Compound Description: This compound is an antiviral active molecule that has been investigated for its vibrational signatures, intermolecular interactions, and pharmacokinetic properties. []* Relevance: Both this compound and 2-amino-N-(4-bromophenyl)acetamide hydrochloride belong to the acetamide family, featuring a halogen-substituted phenyl ring attached to the acetamide nitrogen.

2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

  • Compound Description: The crystal structure of this compound reveals a planar 4H-benzo[h]chromene system with a nearly perpendicular bromobenzene ring. []

Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate

  • Compound Description: The crystal structure of this compound highlights a flattened boat conformation of the pyran ring within its 4H-benzo[h]chromene system. []

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

  • Compound Description: AC-90179 acts as a selective serotonin 2A receptor inverse agonist, showing potential as an antipsychotic agent. It exhibits high potency at 5-HT2A receptors while lacking significant affinity for D2 and H1 receptors, which are associated with side effects of other antipsychotics. []

[18F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide ([18F]1)

  • Compound Description: This radiotracer has a high affinity for sigma(1) and sigma(2) receptors and has been explored for its potential in imaging the sigma receptor status of tumors, particularly breast cancer. []
  • Compound Description: This series of compounds was synthesized and evaluated for their central nervous system (CNS) activity in comparison to their corresponding cyclized 1,4-benzodiazepine derivatives. The study aimed to understand the structural features responsible for the CNS activity of benzodiazepines. []

2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile

  • Compound Description: This compound's crystal structure reveals a non-planar conformation with significant rotations of the bromophenyl rings. []

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide

  • Compound Description: This compound's crystal structure highlights a twisted molecular conformation and the presence of intermolecular hydrogen bonding. []

2-[(2,6-Dichlorobenzyl)amino]-N-(4-methylthiazol-2-yl)acetamide

  • Compound Description: This compound's crystal structure is notable for its folded conformation and the presence of intra- and intermolecular interactions. []

2-Amino-N-(2,2,2-trifluoroethyl) acetamide

  • Compound Description: Several papers discuss various synthetic methods for preparing this compound, emphasizing its importance as a potential intermediate in pharmaceutical or chemical synthesis. [, , ]

4-Benzyl-1,3-oxazole Derivatives Incorporating 4-[(4-Bromophenyl)sulfonyl]phenyl Fragment

  • Compound Description: This series of compounds, designed and synthesized from phenylalanine, comprises open-chain products (including N-acyl-α-amino acids, N-acyl-α-amino acyl chlorides, and N-acyl-α-amino ketones) and five-membered heterocycles (2-aryl-4-benzyl-1,3-oxazol-5(4H)-one and two 2-aryl-4-benzyl-1,3-oxazoles). Their cytotoxicity was assessed using the Daphnia magna toxicological test. []

4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid

  • Compound Description: The crystal structure of this compound, with two independent molecules in the asymmetric unit, shows distinct conformations and a network of hydrogen bonding interactions. []

N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1)

  • Compound Description: Compound 1 serves as a crucial intermediate in synthesizing pelitinib and neratinib, both irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases. []

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

  • Compound Description: The crystal structure of this compound reveals a twisted conformation and the presence of weak hydrogen bonding interactions. []

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Compound Description: The crystal structure of this compound is characterized by a twisted conformation between its aromatic rings and a network of hydrogen bonding interactions. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

  • Compound Description: This series of sulfonamide derivatives exhibits potent urease inhibitory activity and antioxidant properties. The compounds were further analyzed through in silico studies to understand their interactions with the urease enzyme. []

N-{[(4-bromophenyl)amino]carbonothioyl}benzamide

  • Compound Description: The crystal structure of this compound reveals a strong intramolecular hydrogen bond and a specific packing arrangement. []

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

  • Compound Description: This compound's crystal structure shows a disordered thienyl ring and the formation of linear supramolecular chains through hydrogen bonding. []

(R)-(-)-2-(Benzo[l,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2- (6-methyl-2-propylpyridin-3-yloxy)acetamide Hydrochloride (PABSA)

  • Compound Description: PABSA is a potent and selective endothelin A (ETA) receptor antagonist. It effectively inhibits ETA receptor-mediated vasoconstriction in rat models, demonstrating potential for treating cardiovascular conditions. []

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide

  • Compound Description: The crystal structure of this compound, consisting of chlorobenzene and bromobenzene units linked by an acetamide group, exhibits a twisted conformation and intermolecular hydrogen bonding. []

N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide

  • Compound Description: The crystal structure of this compound shows a twisted conformation and intermolecular hydrogen bonding interactions. []

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor with excellent FLAP binding potency. It effectively inhibits the synthesis of leukotriene B4 (LTB4), a key mediator of inflammation. []

38. 2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine* Compound Description: This compound is a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in cancer chemotherapy. []* Relevance: While structurally distinct from 2-amino-N-(4-bromophenyl)acetamide hydrochloride, this compound's role as a pharmaceutical intermediate highlights the significance of researching and understanding the properties of structurally related compounds, even if their structures are not directly analogous.

5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound readily forms cocrystals with carboxylic acids, as demonstrated by its adducts with 2-(naphthalen-2-yloxy)acetic acid and 3,5-dinitrobenzoic acid. []

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

  • Compound Description: This compound, synthesized as a potential reverse transcriptase (RT) inhibitor of HIV-1, exhibits a network of hydrogen bonding interactions in its crystal structure. []

N-(4-amino-2-butynyl)acetamide Derivatives

  • Compound Description: This series of compounds was investigated for its potential in treating overactive bladder. Researchers sought to identify derivatives with potent inhibitory activity on detrusor contraction while minimizing anticholinergic side effects. []

Properties

CAS Number

1181458-36-5

Product Name

2-amino-N-(4-bromophenyl)acetamide hydrochloride

IUPAC Name

2-amino-N-(4-bromophenyl)acetamide;hydrochloride

Molecular Formula

C8H10BrClN2O

Molecular Weight

265.53

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H

InChI Key

RSRMNANEVNSSPD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CN)Br.Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.